molecular formula C22H22ClN5O2 B609211 molibresib CAS No. 1260907-17-2

molibresib

Numéro de catalogue B609211
Numéro CAS: 1260907-17-2
Poids moléculaire: 423.9
Clé InChI: AAAQFGUYHFJNHI-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a benzodiazepine, also known as Molibresib . It’s under investigation in clinical trial NCT01943851 for its potential use in treating relapsed, refractory hematologic malignancies . This compound is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity .


Molecular Structure Analysis

The molecular structure of the compound was calculated using density functional theory (DFT) and conformational analysis showed that the optimized molecular structure from DFT was comparable with that elucidated using X-ray diffraction .


Chemical Reactions Analysis

The dearomatization of pyridines has been used in the stereoselective preparation of functionalized [1,2,4]triazolo . This transformation features good step- and atom-economy, high diastereoselectivity, and the efficient formation of four new carbon–heteroatom bonds .

Applications De Recherche Scientifique

Traitement des hémopathies malignes

Molibresib a été étudié pour le traitement des hémopathies malignes récidivantes/réfractaires {svg_1}. Dans une étude de phase I/II en ouvert, le this compound a été utilisé en monothérapie pour traiter les hémopathies malignes {svg_2}. L'étude a révélé que le this compound présentait une activité antitumorale, mais son utilisation a été limitée par les toxicités gastro-intestinales et les thrombocytopénies {svg_3}.

Traitement de la leucémie aiguë myéloïde (LAM)

La même étude a également examiné l'utilisation du this compound chez les patients atteints de leucémie aiguë myéloïde (LAM). Il a été constaté que le this compound avait une certaine efficacité dans le traitement de la LAM {svg_4}.

Traitement du lymphome non hodgkinien (LNH)

Le this compound a montré qu'il inhibait la croissance dans les lignées cellulaires de LNH, à la fois in vitro et in vivo {svg_5}. Cela suggère que le this compound pourrait être un traitement potentiel pour le LNH {svg_6}.

Traitement du myélome multiple

L'étude comprenait également une cohorte pour le myélome multiple, suggérant que le this compound pourrait potentiellement être utilisé pour traiter ce type de cancer {svg_7}.

Traitement du syndrome myélodysplasique (SMD)

Le this compound a également été étudié pour le traitement du syndrome myélodysplasique (SMD) récidivant/réfractaire (ainsi que de la LAM évoluant à partir d'un SMD antécédent) {svg_8}.

Traitement du lymphome cutané à cellules T (LCCT)

L'étude a également examiné l'innocuité et l'efficacité du this compound chez les patients atteints de lymphome cutané à cellules T (LCCT) {svg_9}.

Induction de la pexophagie

This compound a été identifié comme un nouvel inducteur de la pexophagie {svg_10}. Le traitement par this compound favorise la perte sélective des peroxysomes, mais pas des mitochondries, du RE ou de l'appareil de Golgi dans les cellules HeLa {svg_11}.

Augmentation des ROS et activation de l'ATM

L'inhibition de BRD4 par le this compound a augmenté la dégradation autophagique de la dépendance de l'ATG7 des peroxysomes {svg_12}. Il a été constaté que le this compound produisait des espèces réactives de l'oxygène (ROS), ce qui potentialise l'activation de l'ATM {svg_13}.

Mécanisme D'action

Target of Action

Molibresib primarily targets the Bromodomain and Extra-Terminal (BET) protein family . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .

Mode of Action

Upon administration, this compound binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins . This binding prevents the interaction between the BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression . This disruption leads to changes in the transcription of various oncogenic drivers, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption and elimination . Following oral administration, this compound shows a maximum plasma concentration at around 2 hours . The elimination half-life ranges from 3 to 7 hours . These properties influence the bioavailability of this compound, with the compound demonstrating an acceptable safety profile up to a dose of 100 mg .

Result of Action

The action of this compound results in antitumor activity, as observed in clinical studies . For instance, in a Phase I/II study, this compound demonstrated objective response rates of 10% to 25% in patients with hematological malignancies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as cytochrome P450 3A4, which metabolizes this compound, can affect the drug’s action . Additionally, patient-specific factors, such as body weight and levels of certain biomarkers, can also impact the drug’s pharmacokinetics and overall efficacy .

Orientations Futures

The compound is currently under investigation for its potential use in treating relapsed, refractory hematologic malignancies . Its future use will depend on the outcomes of these and potentially other clinical trials.

Propriétés

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAQFGUYHFJNHI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677590
Record name 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260907-17-2
Record name (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260907-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-525762
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260907172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molibresib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(7S)-9-(4-chlorophenyl)-12-methoxy-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl]-N-ethylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOLIBRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIO6SRZ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary molecular target of molibresib?

A1: this compound selectively targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. [, , , , , , , ]

Q2: How does this compound interact with BET proteins?

A2: this compound binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins. This binding prevents the interaction between BET proteins and acetylated histone peptides, disrupting chromatin remodeling and gene expression. [, , , ]

Q3: What are the downstream effects of this compound's interaction with BET proteins?

A3: By disrupting the interaction between BET proteins and chromatin, this compound prevents the expression of certain growth-promoting genes, potentially leading to the inhibition of tumor cell growth. [, , , , , , , ]

Q4: Which specific genes are affected by this compound treatment?

A4: this compound has been shown to downregulate the expression of various genes, including c-MYC, CDK6, Bcl-2, CCL2, IL-6, and Nox4. [, , , , , ]

Q5: Does this compound affect immune cell function?

A5: Research suggests this compound exhibits immunomodulatory effects. For instance, it can alter the levels of chemokines and cytokines in the tumor microenvironment, potentially influencing immune cell recruitment and function. [, , , , , ]

Q6: Does this compound induce apoptosis in cancer cells?

A6: Yes, this compound has demonstrated the ability to induce apoptosis in various cancer cell lines. [, , , , ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C21H21ClN6O2, and its molecular weight is 424.9 g/mol. []

Q8: How is this compound absorbed and metabolized in the body?

A8: this compound is rapidly absorbed following oral administration. It is metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are equipotent to the parent molecule. [, , ]

Q9: What is the half-life of this compound?

A9: this compound exhibits a relatively short half-life, ranging from 3 to 7 hours. []

Q10: What is the recommended Phase 2 dose (RP2D) of this compound?

A10: Based on initial clinical trials, a dose of 75 mg once daily of the besylate formulation was selected as the RP2D. [, ]

Q11: Are there any known factors that influence the pharmacokinetics of this compound?

A11: Yes, body weight and aspartate aminotransferase (AST) levels have been identified as covariates affecting this compound and its active metabolite composite (GSK3529246) pharmacokinetics. []

Q12: Does this compound exhibit autoinduction of its own metabolism?

A12: Yes, this compound demonstrates autoinduction of its metabolism, leading to a decrease in exposure over time, particularly at higher doses. []

Q13: What types of cancer cell lines have shown sensitivity to this compound in vitro?

A13: this compound has exhibited in vitro activity against a range of cancer cell lines, including those derived from acute myeloid leukemia, NUT midline carcinoma, multiple myeloma, pancreatic cancer, breast cancer, and lung cancer. [, , , , , , , , , ]

Q14: Have any animal models been used to study the efficacy of this compound?

A14: Yes, preclinical studies have employed various animal models, including mice with xenografts of human tumors, to investigate this compound's efficacy against different cancer types. [, , , , , ]

Q15: What are the preliminary findings from clinical trials investigating this compound?

A15: While promising antitumor activity has been observed in certain cancer types, particularly NUT midline carcinoma, clinical trials have also revealed dose-limiting toxicities, including thrombocytopenia and gastrointestinal adverse events. [, , , , ]

Q16: Are there known mechanisms of resistance to this compound?

A16: While specific resistance mechanisms to this compound are still under investigation, the development of resistance to BET inhibitors in general is a recognized challenge. [, , ]

Q17: Does cross-resistance exist between this compound and other BET inhibitors?

A17: The potential for cross-resistance between different BET inhibitors is an area of active research. [, ]

Q18: What are the most common adverse effects associated with this compound treatment?

A18: Thrombocytopenia and gastrointestinal toxicities, including nausea, vomiting, diarrhea, and dysgeusia, are the most frequently reported adverse events associated with this compound. [, , , , , ]

Q19: Are there any specific strategies being explored to improve the delivery of this compound to target tissues?

A19: Research is ongoing to develop novel drug delivery systems for BET inhibitors, but specific strategies for this compound are not explicitly detailed in the provided research papers.

Q20: Are there any identified biomarkers for predicting response to this compound treatment?

A20: While specific biomarkers for this compound response are still under investigation, early changes in circulating tumor DNA (ctDNA) levels, particularly in the context of copy number alterations, have shown promise as potential predictive markers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.